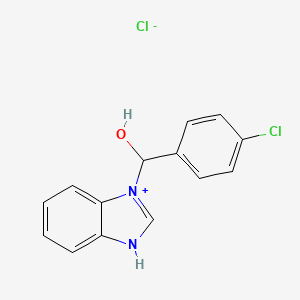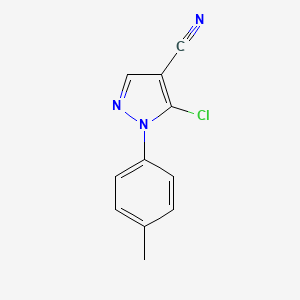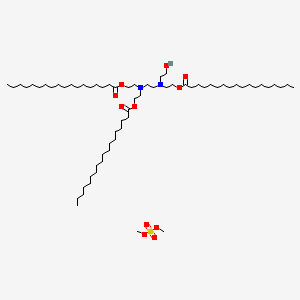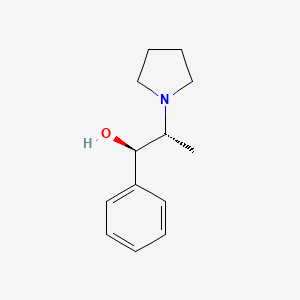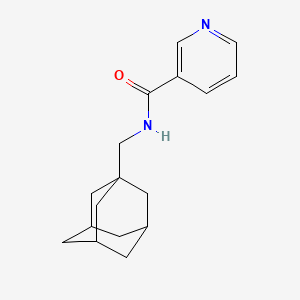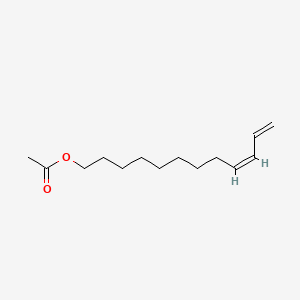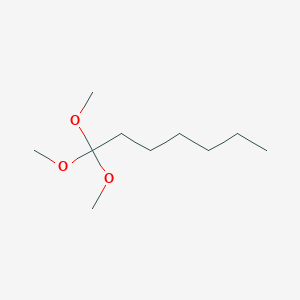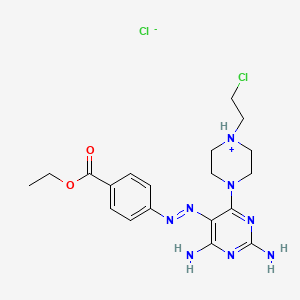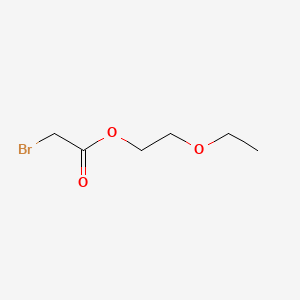
2-Ethoxyethyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: This compound can participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate, which then condenses with carbonyl compounds to give β-hydroxy esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.
Reformatsky Reaction: Zinc metal and carbonyl compounds are used as reagents.
Major Products Formed
Nucleophilic Substitution: Substituted esters, such as 2-ethoxyethyl aminoacetate or 2-ethoxyethyl thioacetate.
Ester Hydrolysis: Bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: β-Hydroxy esters.
Scientific Research Applications
2-Ethoxyethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is employed in the preparation of polymeric nanoparticles, which can be used as drug carriers in biomedical applications.
Material Science: It is utilized in the synthesis of functionalized materials, such as calixarenes, which have applications in molecular recognition and catalysis.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of substituted products. The ester group in the compound can also undergo hydrolysis, releasing bromoacetic acid and 2-ethoxyethanol .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the ethoxy group.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Contains a chlorine atom instead of bromine.
Uniqueness
2-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other bromoacetates. This structural feature can make it more suitable for specific applications, such as in the synthesis of polymeric materials and functionalized compounds .
Properties
CAS No. |
56521-73-4 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |
InChI Key |
PDBWYOYFNRASDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


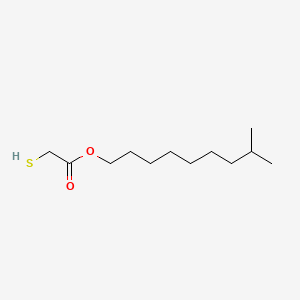
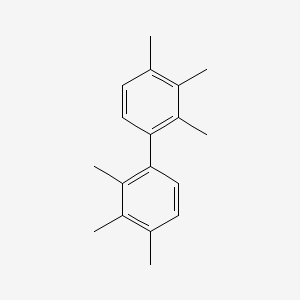

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
